Cas no 2680782-39-0 (benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate)

Benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate is a specialized carbamate derivative featuring a 4-ethylcyclohexyl group and a 2-hydroxyethyl substituent on the nitrogen center. This compound is of interest in synthetic organic chemistry due to its bifunctional structure, combining a carbamate moiety with both hydrophobic (ethylcyclohexyl) and hydrophilic (hydroxyethyl) components. The presence of the benzyl group enhances its utility as a protective intermediate in peptide and polymer synthesis. Its balanced polarity and reactivity make it suitable for applications requiring controlled release or selective modification. The compound’s stability under mild conditions further supports its use in multi-step synthetic pathways.
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate structure
2680782-39-0 structure
商品名:benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
CAS番号:2680782-39-0
MF:C18H27NO3
メガワット:305.411885499954
CID:5634608
PubChem ID:165926969

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
    • EN300-28291391
    • 2680782-39-0
    • インチ: 1S/C18H27NO3/c1-2-15-8-10-17(11-9-15)19(12-13-20)18(21)22-14-16-6-4-3-5-7-16/h3-7,15,17,20H,2,8-14H2,1H3
    • InChIKey: GBPUVXDSDURSMK-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N(CCO)C1CCC(CC)CC1)=O

計算された属性

  • せいみつぶんしりょう: 305.19909372g/mol
  • どういたいしつりょう: 305.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291391-0.25g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28291391-5g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0
5g
$3520.0 2023-09-08
Enamine
EN300-28291391-0.05g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291391-2.5g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291391-0.1g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28291391-5.0g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291391-1.0g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28291391-10.0g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291391-10g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0
10g
$5221.0 2023-09-08
Enamine
EN300-28291391-0.5g
benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate
2680782-39-0 95.0%
0.5g
$1165.0 2025-03-19

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate 関連文献

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamateに関する追加情報

Research Briefing on Benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate (CAS: 2680782-39-0)

Benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate (CAS: 2680782-39-0) is a novel carbamate derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a 4-ethylcyclohexyl group and a hydroxyethyl moiety, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The synthesis of benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate involves a multi-step process, typically starting with the reaction of 4-ethylcyclohexylamine with 2-hydroxyethyl chloroformate, followed by benzylation. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural elucidation has been confirmed using advanced spectroscopic techniques such as NMR and mass spectrometry, ensuring its chemical integrity and reproducibility.

In terms of biological activity, preliminary studies have demonstrated that benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has been shown to target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its potential as a dual-action anti-inflammatory agent. These findings are particularly significant given the growing need for novel anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in the regulation of inflammation and immune responses. In vitro studies using human cell lines have corroborated these effects, showing a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These results position benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate as a promising candidate for further preclinical development.

Beyond its anti-inflammatory properties, recent research has explored the compound's potential in other therapeutic areas. For instance, its structural similarity to known neuroprotective agents has prompted investigations into its efficacy in neurodegenerative diseases. Early-stage studies in animal models of Alzheimer's disease have shown that the compound can cross the blood-brain barrier and reduce amyloid-beta plaque formation, although these findings require further validation.

In conclusion, benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate (CAS: 2680782-39-0) represents a versatile and promising compound in the realm of medicinal chemistry. Its unique structural attributes, coupled with its demonstrated biological activities, make it a valuable subject for ongoing and future research. Continued exploration of its therapeutic potential, optimization of its pharmacokinetic properties, and evaluation of its safety profile will be critical steps in advancing this compound toward clinical applications.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd